4-(1,3-Dioxolan-2-yl)quinoline
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Overview
Description
4-(1,3-Dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require refluxing the mixture in a suitable solvent such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in chloroform.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)quinoline involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function.
Pathways Involved: The compound may interfere with the DNA synthesis pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- 3-(1,3-Dioxolan-2-yl)quinoline
- 2-Chloroquinoline-3-carbaldehyde
- Quinoline-4-carboxylic acid
Uniqueness: 4-(1,3-Dioxolan-2-yl)quinoline stands out due to its unique combination of the quinoline and dioxolane rings, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)10(5-6-13-11)12-14-7-8-15-12/h1-6,12H,7-8H2 |
InChI Key |
JRWJNRRPAACSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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